
methyl 5-bromo-7-fluoro-2,3-dihydro-1-benzofuran-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-bromo-7-fluoro-2,3-dihydro-1-benzofuran-3-carboxylate (MBF-3C) is a synthetic compound that has been used in a variety of scientific research applications. It is a versatile compound that has a wide range of biochemical and physiological effects, making it a useful tool for laboratory experiments. MBF-3C has been used in a variety of research areas, including cancer, immunology, and neuroscience.
Wissenschaftliche Forschungsanwendungen
Methyl 5-bromo-7-fluoro-2,3-dihydro-1-benzofuran-3-carboxylate has been used in a variety of scientific research applications. It has been used to study the effects of various drugs on cancer cells, as well as the effects of various immunological agents on the immune system. It has also been used to study the effects of various neurological agents on the brain. In addition, this compound has been used to study the effects of various environmental agents on the environment, such as air pollution, water pollution, and soil pollution.
Wirkmechanismus
The mechanism of action of methyl 5-bromo-7-fluoro-2,3-dihydro-1-benzofuran-3-carboxylate is not yet fully understood. However, it is believed to act by disrupting the cell membrane, inhibiting the formation of DNA and RNA, and inhibiting the activity of enzymes. In addition, this compound has been shown to bind to certain proteins, which may be responsible for its effects on cells.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of certain types of cancer cells, as well as to inhibit the activation of certain types of immune cells. In addition, this compound has been shown to inhibit the activity of certain enzymes, as well as to bind to certain proteins.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 5-bromo-7-fluoro-2,3-dihydro-1-benzofuran-3-carboxylate is a useful tool for laboratory experiments due to its versatility and wide range of biochemical and physiological effects. However, there are some limitations to using this compound in laboratory experiments. For example, this compound is not very soluble in water, which can limit its use in certain types of experiments. In addition, this compound is not very stable in the presence of light or air, so it must be stored in a dark, airtight container.
Zukünftige Richtungen
There are a number of potential future directions for methyl 5-bromo-7-fluoro-2,3-dihydro-1-benzofuran-3-carboxylate research. For example, further research could be conducted to better understand the mechanism of action of this compound and to develop more effective methods for synthesizing the compound. In addition, further research could be conducted to explore the effects of this compound on other types of cells, such as stem cells, and to investigate the potential therapeutic applications of this compound. Finally, further research could be conducted to explore the potential environmental effects of this compound, such as its effects on air, water, and soil pollution.
Synthesemethoden
Methyl 5-bromo-7-fluoro-2,3-dihydro-1-benzofuran-3-carboxylate can be synthesized using a variety of methods. The most common method is to react 5-bromo-7-fluoro-2,3-dihydro-1-benzofuran-3-carboxylic acid with methyl iodide in dichloromethane. This reaction produces this compound and methyl iodide as the byproducts. The reaction is usually carried out at room temperature and the reaction time is typically between 1 and 3 hours.
Eigenschaften
IUPAC Name |
methyl 5-bromo-7-fluoro-2,3-dihydro-1-benzofuran-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrFO3/c1-14-10(13)7-4-15-9-6(7)2-5(11)3-8(9)12/h2-3,7H,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCZYJYJWINUGJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1COC2=C1C=C(C=C2F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrFO3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.07 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
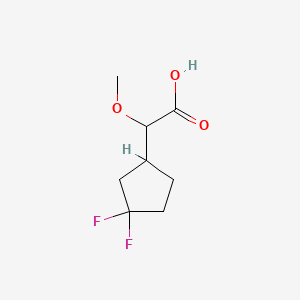
![(1R,5S,7S)-7-phenyl-3-[(1R)-1-phenylethyl]-3-azabicyclo[3.2.0]heptan-2-one](/img/structure/B6609312.png)
![({3-[(2-fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl}methyl)(methyl)amine hydrochloride](/img/structure/B6609317.png)
![rac-(1R,5R)-3-[(tert-butoxy)carbonyl]-6,6-dioxo-6lambda6-thia-3-azabicyclo[3.2.0]heptane-1-carboxylic acid](/img/structure/B6609323.png)
![(2,2-dimethylpropyl)[(furan-2-yl)methyl]amine hydrochloride](/img/structure/B6609330.png)
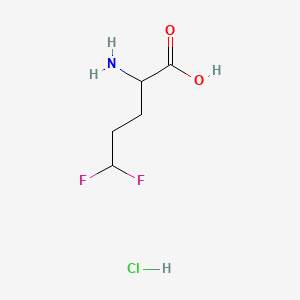

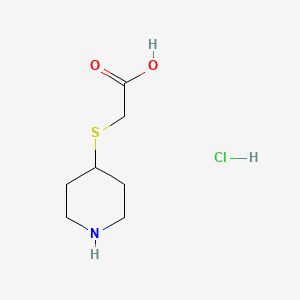
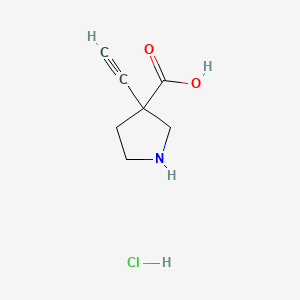
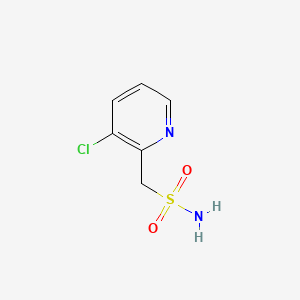
![rac-2,2,2-trifluoro-1-[(1R,5R)-1-(5-iodo-2,4-dimethoxyphenyl)-2-azabicyclo[3.2.0]heptan-2-yl]ethan-1-one](/img/structure/B6609369.png)
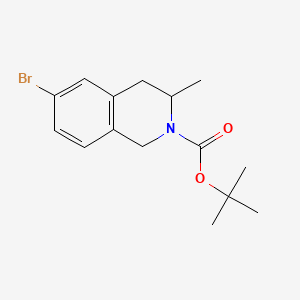
![6-[(tert-butoxy)carbonyl]-1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridine-3-carboxylic acid](/img/structure/B6609379.png)
![4H,6H,7H-[1,2,3]triazolo[4,3-c][1,4]oxazine-3-carbaldehyde](/img/structure/B6609385.png)
